molecular formula C17H18N2O2 B8738497 Benzyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 787640-41-9

Benzyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B8738497
CAS No.: 787640-41-9
M. Wt: 282.34 g/mol
InChI Key: GPZJQDPDHQAGOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
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Properties

CAS No.

787640-41-9

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

benzyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C17H18N2O2/c18-16-7-6-14-8-9-19(11-15(14)10-16)17(20)21-12-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12,18H2

InChI Key

GPZJQDPDHQAGOI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 7-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid benzyl ester (14.70 g, 42.36 mmol) in glacial acetic acid (180 mL), add a solution of tin(II) chloride (25.0 g, 129.21 mmol) and tin(II) chloride dihydrate (19.5 g, 84.72 mmol) as a solution in 10% HCl (71 mL). Stir the resulting solution at room temperature for 24 h. TLC indicates an incomplete reaction. Add more tin(II) chloride dihydrate (49.3 g, 213.95 mmol) followed by 6M HCl (20 mL) and stir the reaction 24 h more at room temperature. TLC now shows complete reaction. Pour the reaction into a vigorously stirring solution of NaOH (135.4 g) in water (250 mL) with ice (500 mL) and EtOAc (600 mL). Stir the suspension vigorously for 10 min (pH=5) then add more NaOH (72 g) as a solution in water (100 mL). The suspension clears up on vigorous stifling for 1 h. Partition the layers (pH aq=9-10) and extract the aqueous with more EtOAc (2×600 mL). Dry the combined organics (K2CO3 and Na2SO4) and concentrate in vacuo. Dissolve the residue in methylene chloride and filter to remove residual inorganics. Remove the solvent in vacuo to give 13.38 g of 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylic acid benzyl ester as an oil.
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
7-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid benzyl ester
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
19.5 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two
Name
Quantity
71 mL
Type
solvent
Reaction Step Two
Quantity
49.3 g
Type
reactant
Reaction Step Three
Name
Quantity
135.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Name
Quantity
72 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

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